The MEK Inhibitor CI-1040: A Comprehensive Technical Guide for Drug Development Professionals
The MEK Inhibitor CI-1040: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the RAS-RAF-MEK-ERK signaling pathway stands as a pivotal axis for intervention. Constitutive activation of this cascade is a hallmark of a significant percentage of human cancers, driving cellular proliferation and survival.[1][2] Within this pathway, the mitogen-activated protein kinase kinase (MEK) represents a critical and highly specific therapeutic target.[1] This guide provides an in-depth technical overview of 2-(2-chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide , a potent and selective MEK inhibitor. Identified by the CAS number 420101-60-6 and also known by its investigational codes CI-1040 and PD184352 , this molecule was the first of its class to enter clinical trials.[1][3]
This document will delve into the chemical properties, a detailed and optimized synthesis protocol, and the mechanism of action of CI-1040, offering valuable insights for researchers and professionals engaged in the field of drug discovery and development.
Physicochemical and Pharmacological Properties
CI-1040 is a benzhydroxamate derivative characterized by its specific molecular structure that facilitates high-affinity binding to the MEK1 and MEK2 enzymes.[4][5] A summary of its key properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 420101-60-6 | - |
| Synonyms | CI-1040, PD184352 | [5][6] |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂ | [6] |
| Molecular Weight | 478.67 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Solubility | DMSO: ≥ 100 mg/mL, Ethanol: ~8-14 mg/mL, Water: Insoluble | [8][9][10] |
| IC₅₀ (MEK1) | 17 nM | [5][8] |
| Mechanism of Action | ATP non-competitive inhibitor of MEK1/2 | [8][9] |
Mechanism of Action: Targeting the Core of Cell Proliferation
CI-1040 exerts its therapeutic effect by selectively inhibiting the dual-specificity kinases MEK1 and MEK2.[2][4] Unlike many kinase inhibitors that compete with ATP for binding, CI-1040 is a non-competitive inhibitor.[8][9] It binds to a unique hydrophobic pocket adjacent to the ATP-binding site of MEK.[4] This binding event is thought to induce a conformational change that locks the unphosphorylated MEK into a catalytically inactive state, thereby preventing the phosphorylation and subsequent activation of its downstream substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[4][] The blockade of the MEK-ERK signaling pathway ultimately leads to the inhibition of cell proliferation, induction of a G1 cell cycle block, and in some contexts, apoptosis.[4][9]
The following diagram illustrates the position of MEK within the RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of CI-1040.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of CI-1040.
Comprehensive Synthesis of CI-1040
The synthesis of CI-1040 can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the key carboxylic acid intermediate, 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid . The second stage is the amide coupling of this intermediate with O-(cyclopropylmethyl)hydroxylamine . An improved and reproducible protocol for gram-scale synthesis is detailed below.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for CI-1040.
Stage 1: Synthesis of 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid
This procedure is an optimized method that provides the desired carboxylic acid intermediate in a reasonable yield.
Experimental Protocol:
-
To a solution of commercially available 4-iodo-2-chloroaniline (1.58 g, 6.25 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C, add a 1.8 M solution of lithium diisopropylamide (LDA) in heptane/tetrahydrofuran/ethylbenzene (6.63 mL, 11.93 mmol) dropwise.
-
Stir the resulting suspension at -78 °C for 15 minutes.
-
Add a solution of 2,3,4-trifluorobenzoic acid (1 g, 5.68 mmol) in THF (15 mL) over 15 minutes.
-
Allow the reaction mixture to warm to room temperature over 4 hours and then stir at room temperature for 4 days.
-
Dilute the reaction with diethyl ether (100 mL) and acidify with 1 M HCl until the aqueous phase reaches a pH of 1.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by a suitable method such as recrystallization or column chromatography to yield the desired carboxylic acid.
Stage 2: Synthesis of O-(cyclopropylmethyl)hydroxylamine
Experimental Protocol:
-
To a solution of cyclopropylmethanol (1 equivalent) in a suitable solvent such as dichloromethane, add methanesulfonyl chloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of cyclopropylmethyl methanesulfonate is complete (monitored by TLC).
-
In a separate flask, prepare a solution of tert-butyl N-hydroxycarbamate (1 equivalent) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like DMF.
-
Add the previously prepared cyclopropylmethyl methanesulfonate to this solution and stir at room temperature until the O-alkylation is complete.
-
Work up the reaction by quenching with water and extracting with a suitable organic solvent. Purify the resulting N-Boc protected O-(cyclopropylmethyl)hydroxylamine by column chromatography.
-
Dissolve the purified product in a suitable solvent like diethyl ether and treat with a solution of dry HCl in diethyl ether to effect deprotection.
-
The hydrochloride salt of O-(cyclopropylmethyl)hydroxylamine will precipitate and can be collected by filtration.[12]
Stage 3: Final Amide Coupling to Yield CI-1040
The final step is a standard peptide coupling reaction to form the benzhydroxamate moiety. Various coupling reagents can be employed for this transformation.
Experimental Protocol:
-
Dissolve 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid (1 equivalent) and O-(cyclopropylmethyl)hydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt.
-
Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 equivalents). Other suitable reagents include HATU or HBTU.[13]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford CI-1040 as a solid.
Conclusion
CI-1040 (PD184352) remains a significant molecule in the history of targeted cancer therapy as the first MEK inhibitor to be clinically evaluated. Although its development was halted due to unfavorable pharmacokinetic properties, it paved the way for second-generation inhibitors with improved profiles.[1][14] The in-depth technical information provided in this guide, from its mechanism of action to a detailed, optimized synthesis, serves as a valuable resource for researchers in the field. The provided synthetic protocols offer a practical and efficient route to obtain gram quantities of this important research tool, facilitating further investigations into the biology of the MEK-ERK pathway and the development of novel anticancer agents.
References
- LoRusso PM, Adjei AA, Varterasian M, et al. Phase I and Pharmacodynamic Study of the Oral MEK Inhibitor CI-1040 in Patients With Advanced Malignancies. J Clin Oncol. 2005;23(23):5281-5293.
-
Matranga C, Bifulco M, Liguori L, et al. The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. [Link]
- Rinehart JJ, Adjei AA, Lorusso PM, et al. Multicenter Phase II Study of the Oral MEK Inhibitor, CI-1040, in Patients With Advanced Non-Small-Cell Lung, Breast, Colon, and Pancreatic Cancer. J Clin Oncol. 2004;22(22):4456-4462.
-
AnyGenes. ERK Signaling Pathway. [Link]
-
National Cancer Institute. Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [Link]
-
ResearchGate. Schematic diagram of MEK-ERK signal cascade of the MAPK pathway, PD-1... [Link]
-
Cloud-Clone Corp. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. [Link]
- O'Reilly KE, Toso A, Hinton HJ, et al. Inhibiting ERK Activation with CI-1040 Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis. PLoS One. 2015;10(9):e0139258.
-
ResearchGate. Chemical stuctures of (A) CI-1040 (PD 0184352; molecular weight, 478.67...). [Link]
- Reddy, T. J., et al. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Org. Biomol. Chem., 2020, 18, 3345-3349.
- Barret, S.D., Bridges, A.J., Dudley, D.T., et al. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorg Med Chem Lett. 2008;18(24):6501-6504.
-
Royal Society of Chemistry. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. [Link]
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Royal Society of Chemistry. O-Cyclopropyl Hydroxylamines as Precursors for[15][15]- Sigmatropic Rearrangements. [Link]
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Allen, L. F., et al. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Seminars in oncology, 30(5 Suppl 16), 105–116.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 8, 1433–1436.
-
PubChem. 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide. [Link]
-
precisionFDA. 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID. [Link]
- Google Patents. Coupling agent for peptide synthesis.
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